molecular formula C12H16O2S B3389799 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid CAS No. 938138-02-4

2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid

Cat. No.: B3389799
CAS No.: 938138-02-4
M. Wt: 224.32 g/mol
InChI Key: SUHUBHCLAKHITI-UHFFFAOYSA-N
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Description

2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. It belongs to a class of compounds featuring a propanoic acid group attached to a phenylsulfanyl scaffold. While specific biological data for this exact compound may be limited, its core structure is closely related to other 2-(phenylsulfanyl)propanoic acid derivatives, such as 2-(p-Tolylthio)propanoic acid (CAS 17431-98-0) and 2-(4-Propan-2-ylsulfanylphenyl)propanoic acid (CAS 129602-93-3) . Research into structurally similar compounds, particularly those based on the 2-phenylpropanoic acid framework, has indicated potential as inhibitors of enzymes like Prostaglandin G/H Synthase 1 (Cyclooxygenase-1) . This suggests that this compound may hold value for researchers investigating new pharmacologically active molecules, especially in the context of inflammation and related pathways. The compound's structure, characterized by a thioether linkage and a carboxylic acid group, provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHUBHCLAKHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 4 Propan 2 Yl Phenyl Sulfanyl Propanoic Acid

Established Synthetic Routes for the Core 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid Structure

The assembly of the target molecule relies on fundamental organic transformations that create the propanoic acid backbone and the crucial aryl-sulfanyl linkage.

The synthesis of propanoic acid and its derivatives is a well-established field in organic chemistry. These methods can be adapted to form the propanoic acid portion of the target molecule. Industrially, propanoic acid can be synthesized via the carbonylation of ethylene with carbon monoxide and water, using metal catalysts like nickel or palladium complexes creative-proteomics.com.

For laboratory-scale synthesis of substituted propanoic acids, several classical methods are applicable. One common approach involves the homologation (addition of a single carbon atom) of an acetic acid derivative, such as through the Arndt-Eistert synthesis quora.comquora.com. Another versatile method is the hydrolysis of a corresponding nitrile. For instance, an ethyl halide can be reacted with sodium or potassium cyanide to form a propanenitrile, which is then hydrolyzed to propanoic acid quora.comquora.com.

A key intermediate for the synthesis of this compound would be a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropanoate). This intermediate can then be coupled with the appropriate thiol.

Table 1: Selected Classical Routes to Propanoic Acid Derivatives

Starting Material Key Reagents Product Type
Ethylene CO, H₂O, Metal Catalyst Propanoic Acid
Acetic Acid Derivative Diazomethane (Arndt-Eistert) Propanoic Acid Derivative
Ethyl Halide KCN, then H₃O⁺ Propanoic Acid

The formation of the aryl thioether (or aryl-sulfanyl) bond is a critical step in the synthesis of this compound. This C-S bond can be constructed through several robust methods, primarily involving the reaction of a thiol with an aryl electrophile. acsgcipr.org

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a thiolate with an aryl halide that is activated by electron-withdrawing groups. jst.go.jpthieme-connect.com While the isopropyl group is electron-donating, SNAr reactions can still proceed under certain conditions, especially with highly reactive aryl halides or the use of catalysts. jst.go.jp

Metal-Catalyzed Cross-Coupling Reactions: These are among the most versatile and widely used methods for forming C-S bonds. thieme-connect.comacsgcipr.org

Palladium-catalyzed coupling (Buchwald-Hartwig or Migita coupling): This involves the reaction of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base. thieme-connect.comacsgcipr.org This method offers high functional group tolerance and generally proceeds under mild conditions.

Copper-catalyzed coupling (Ullmann condensation): This is a classical method that typically requires higher temperatures but has seen significant improvements with the development of new ligands. thieme-connect.comacsgcipr.org It is an effective alternative to palladium-catalyzed reactions. thieme-connect.com

Nickel-catalyzed coupling: Nickel catalysts also effectively promote the coupling of aryl halides with thiols and are often a more economical choice than palladium.

A common synthetic strategy would involve the coupling of 4-(propan-2-yl)benzenethiol with a 2-halopropanoate, such as ethyl 2-bromopropanoate, followed by hydrolysis of the ester to yield the final carboxylic acid.

Table 2: Key Strategies for Aryl-Sulfanyl Linkage Formation

Reaction Type Electrophile Nucleophile Catalyst/Conditions
SNAr Activated Aryl Halide Thiolate Base, DMF
Buchwald-Hartwig Coupling Aryl Halide/Triflate Thiol Pd catalyst, Ligand, Base
Ullmann Condensation Aryl Halide Thiol Cu catalyst, Ligand, Base, High Temp.

The C2 position of the propanoic acid moiety in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The demand for enantiomerically pure compounds, particularly in pharmaceuticals, has driven the development of asymmetric synthesis methods. mdpi.com

Chiral Auxiliaries: One effective strategy is the use of a chiral auxiliary, such as an Evans oxazolidinone. mdpi.comnih.gov The propionyl group is attached to the chiral auxiliary, and subsequent alkylation or, in this case, reaction with the aryl thiol, proceeds with high diastereoselectivity due to steric hindrance from the auxiliary. nih.gov The auxiliary can then be cleaved to yield the desired enantiomerically enriched propanoic acid derivative. mdpi.comunimelb.edu.au

Catalytic Asymmetric Synthesis: Another powerful approach is the use of chiral metal catalysts. For example, the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor using a chiral rhodium or ruthenium catalyst can produce the chiral center with high enantioselectivity. nih.gov

Enzymatic Resolution: Racemic mixtures of the final compound or its ester precursor can be resolved using enzymes, such as lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the two.

Derivatization Strategies of this compound

The core structure can be chemically modified at two main sites: the carboxylic acid group and the isopropylphenyl moiety. Such derivatization is often performed to alter the molecule's physicochemical properties.

The carboxylic acid group is a versatile functional handle for derivatization.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. ceon.rsresearchgate.net The reaction is an equilibrium process, and the yield can be increased by using an excess of the alcohol or by removing water as it is formed.

Alkylation: Carboxylic acids can be converted to esters by reaction with alkyl halides in the presence of a base. This method is particularly useful for preparing esters of secondary or tertiary alcohols. libretexts.org

Amidation: The carboxylic acid can also be converted to an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common activating agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form amides.

Table 3: Derivatization of the Carboxylic Acid Moiety

Reaction Reagent(s) Functional Group Formed
Fischer Esterification Alcohol, H₂SO₄ Ester
Alkylation Alkyl Halide, Base Ester
Amidation Amine, DCC/EDC Amide

The aromatic ring of the isopropylphenyl group can also be modified, typically through electrophilic aromatic substitution. The existing substituents—the alkyl group (ortho-, para-directing) and the sulfanyl group (ortho-, para-directing)—will influence the position of the incoming electrophile. Due to steric hindrance from the isopropyl and sulfanyl groups, substitution is most likely to occur at the positions ortho to the sulfanyl group (meta to the isopropyl group).

Potential modifications include:

Halogenation: Introduction of bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide with a Lewis acid catalyst.

It is important to note that the reaction conditions for these modifications must be chosen carefully to avoid side reactions at the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone.

Alterations of the Sulfanyl Linkage and Related Derivatives

The sulfanyl linkage in this compound is a key site for chemical modification, primarily through oxidation. This transformation allows for the synthesis of derivatives with altered physicochemical properties. The sulfur atom can be oxidized to form two stable derivatives: the corresponding sulfinyl (sulfoxide) and sulfonyl (sulfone) compounds.

The oxidation of thioethers to sulfoxides and subsequently to sulfones is a fundamental transformation in organic synthesis. The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Sulfoxide Formation : Partial oxidation of the sulfide (B99878) yields the sulfinyl derivative, 2-{[4-(propan-2-yl)phenyl]sulfinyl}propanoic acid. This introduces a chiral center at the sulfur atom, leading to the possibility of enantiomeric forms.

Sulfone Formation : More vigorous oxidation leads to the formation of the sulfonyl derivative, 2-{[4-(propan-2-yl)phenyl]sulfonyl}propanoic acid. Sulfones are typically highly stable and crystalline compounds. A green chemistry approach for this transformation utilizes water as the oxygen source in the presence of an oxidizing agent like Selectfluor™, achieving high yields under mild conditions. sioc-journal.cn

The table below summarizes the common oxidizing agents used for these transformations and the resulting products.

Starting MaterialOxidizing AgentProductKey Features
Aryl ThioetherHydrogen Peroxide (H₂O₂)Aryl Sulfoxide / Aryl SulfoneStoichiometry dependent; excess H₂O₂ and heat favor sulfone formation.
Aryl Thioethermeta-Chloroperoxybenzoic acid (m-CPBA)Aryl Sulfoxide / Aryl SulfoneHighly effective; can be selective for sulfoxide at low temperatures.
Aryl ThioetherPotassium Permanganate (KMnO₄)Aryl SulfoneStrong oxidizing agent, typically leads directly to the sulfone.
Aryl ThioetherSelectfluor™ / WaterAryl SulfoneA green method using water as the oxygen source. sioc-journal.cn

Cyclization Reactions to Form Heterocyclic Derivatives

The molecular framework of arylsulfanylpropanoic acids and their derivatives can serve as a precursor for the synthesis of various sulfur-containing heterocyclic compounds. Intramolecular cyclization reactions can lead to the formation of ring systems with potential biological activities. A notable example is the formation of benzothiazinones.

8-Nitrobenzothiazinones (BTZs) are a significant class of compounds investigated for their potent antimycobacterial activity. nih.gov Synthetic pathways to these structures often involve the cyclization of a substituted benzene (B151609) ring containing both a carboxylic acid (or its derivative) and a sulfur-containing moiety. nih.govrsc.org While not a direct cyclization of this compound itself, analogous structures can be synthesized that could undergo such transformations.

A common strategy involves starting with a substituted 2-chlorobenzoic acid derivative, which reacts with a sulfur-containing nucleophile to build the thiazinone ring in a single step. nih.govresearchgate.net This approach highlights a potential route for creating complex heterocyclic systems from arylsulfanyl precursors.

The general synthetic approach is outlined below:

Precursor 1Precursor 2Reaction TypeHeterocyclic Product
Substituted 2-chlorobenzoyl chlorideN,N-dialkylthioureaAcylation / Intramolecular Nucleophilic SubstitutionBenzothiazinone
Substituted 2-chlorobenzoic acid derivativeAcylisothiocyanateNucleophilic addition / CyclizationBenzothiazinone

This synthetic strategy allows for a wide variety of analogues to be prepared by modifying the substituents on the aromatic ring and the N,N-dialkylthiourea. nih.gov

Green Chemistry Principles in the Synthesis of Arylsulfanylpropanoic Acids

The application of green chemistry principles to the synthesis of arylsulfanylpropanoic acids aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of environmentally benign solvents, alternative catalysts, and atom-economical reactions.

Green Solvents and Catalysis: A significant advancement is the use of water as a solvent for the crucial C–S bond-forming reaction (thioetherification). sid.irhep.com.cn Efficient methods have been developed for the coupling of thiols with aryl boronic acids or aryl iodides in water, often using copper or nickel catalysts. researchgate.net These aqueous methods avoid the use of volatile and often toxic organic solvents. Some protocols have even achieved catalyst-free synthesis of heteroaryl thioethers by leveraging the properties of reagents like sodium thiosulfate pentahydrate, where the crystal water promotes the reaction. acs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts for C–S bond formation. acs.org Although still an emerging field, the use of biocatalysts, such as engineered heme-dependent enzymes, presents a promising avenue for synthesizing complex sulfur-containing molecules under mild, aqueous conditions. researchgate.net Biocatalysis can also be applied to other key bond formations within the molecule, offering pathways with high chemo-, regio-, and stereoselectivity. princeton.edunih.gov

The table below compares traditional and green approaches for the synthesis of the aryl thioether core.

Synthesis StepTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
C-S Bond FormationUllmann condensation using copper powder in high-boiling organic solvents (e.g., DMF, pyridine).Copper or Nickel-catalyzed coupling in water. researchgate.netAvoids toxic solvents, milder reaction conditions, easier product isolation.
CatalysisHomogeneous transition metal catalysts.Recyclable catalysts, biocatalysts (enzymes). acs.orgReduced metal waste, high selectivity, operation in aqueous media.
Reaction ConditionsHigh temperatures, stoichiometric reagents.Catalyst-free systems, solvent-free reactions, use of water. sid.iracs.orgImproved energy efficiency, reduced waste, inherent safety.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires careful process optimization and consideration of scale-up challenges. The primary goals are to ensure the process is safe, cost-effective, reproducible, and sustainable. longdom.orgmigrationletters.com

Process Optimization: Optimization involves systematically refining reaction conditions to maximize yield and purity while minimizing costs and environmental impact. deskera.comgd3services.com Key parameters to optimize include:

Reaction Conditions : Temperature, pressure, reaction time, and catalyst loading are adjusted to find the optimal balance between reaction rate and selectivity.

Reagent and Solvent Selection : Choosing cost-effective, readily available, and safe starting materials and solvents is crucial.

Work-up and Purification : Developing efficient extraction and crystallization procedures to isolate the final product with high purity, while minimizing solvent use and eliminating the need for techniques like column chromatography. gd3services.com

Scale-Up and Continuous Flow Chemistry: A major challenge in scaling up batch reactions is managing heat transfer and ensuring consistent mixing. An increasingly adopted solution in the pharmaceutical and fine chemical industries is the use of continuous flow chemistry. beilstein-journals.orgdrreddys.com In a flow process, reagents are continuously pumped through a reactor, offering superior control over reaction parameters. mdpi.comresearchgate.netscielo.br

The table below contrasts traditional batch processing with modern continuous flow manufacturing for chemical synthesis.

ParameterBatch ProcessingContinuous Flow Manufacturing
Scale Limited by reactor volume; scale-up can be challenging.Scaled by running the process for longer durations ("scaling-out"). scielo.br
Safety Large volumes of reagents pose higher risks; exothermic reactions can be difficult to control.Small reaction volumes at any given time enhance safety and thermal control. mdpi.com
Heat & Mass Transfer Inefficient and non-uniform, leading to potential side products.Highly efficient due to high surface-area-to-volume ratios, leading to better yield and purity. mdpi.comresearchgate.net
Process Control Parameters can vary throughout the large reactor volume.Precise control over temperature, pressure, and residence time.
Reproducibility Can suffer from batch-to-batch variability.Highly consistent and reproducible product quality. drreddys.com

By implementing continuous flow technology and rigorous process optimization, the large-scale production of this compound can be made more efficient, safer, and economically viable. scielo.br

Molecular Interactions and Biological Activity Insights of 2 4 Propan 2 Yl Phenyl Sulfanyl Propanoic Acid Excluding Clinical Human Data

Structure-Activity Relationship (SAR) Studies on the 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid Scaffold

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the 2-arylpropanoic acid scaffold, a typical model for PPAR agonists includes three key components: a polar head group, a central linker, and a hydrophobic tail. The structure of this compound fits this model, with the propanoic acid moiety as the polar head, the phenyl ring with its isopropyl substituent as the hydrophobic tail, and the thioether (-S-) linkage acting as part of the central linker.

Research on various arylpropanoic acid derivatives has demonstrated that modifications to each part of the scaffold can significantly impact affinity and selectivity for molecular targets like PPARs. researchgate.netnih.gov

Polar Head Group: The carboxylic acid is a crucial feature for activity in most PPAR agonists. nih.gov It typically forms hydrogen bonds with key amino acid residues in the ligand-binding pocket of the receptor, such as serine, histidine, and tyrosine. nih.gov Replacing the carboxylic acid with other functionalities, such as an acetamide (B32628) group, can sometimes retain or enhance activity, indicating that alternative polar interactions are possible. nih.gov

Hydrophobic Tail: The nature and substitution pattern of the aryl ring (the hydrophobic tail) play a significant role in determining the potency and selectivity of the compound. For instance, in a series of benzylglycine derivatives, different substituents on the aryloxazole/thiazole moieties were found to modulate the selectivity between PPARα and PPARγ. researchgate.netnih.gov In the case of this compound, the 4-propan-2-yl (isopropyl) group on the phenyl ring contributes to the molecule's hydrophobicity, which is essential for effective binding within the hydrophobic ligand-binding pocket of nuclear receptors.

The table below summarizes the general influence of substituents on the activity of the arylpropanoic acid scaffold, based on findings from related compounds.

Scaffold ComponentModificationGeneral Effect on PPAR Activity
Polar Head Carboxylic AcidEssential for strong hydrogen bonding and anchoring in the binding site.
Non-Carboxylic Acid (e.g., Acetamide)Can maintain or alter activity, suggesting different binding modes are possible. nih.gov
Linker Thioether, Ether, AmideInfluences molecular conformation and flexibility, affecting target affinity and selectivity.
Hydrophobic Tail Aryl Substituents (e.g., Isopropyl)Modulates hydrophobicity and steric interactions within the binding pocket, impacting potency and selectivity. researchgate.netnih.gov
Electron-withdrawing/donating groupsCan fine-tune electronic properties and binding interactions, leading to changes in activity. nih.gov

Many 2-arylpropanoic acids, including the subject of this article, possess a chiral center at the alpha-carbon of the propanoic acid moiety. Consequently, they can exist as two enantiomers, (R) and (S). The stereochemistry at this position is often critical for biological activity, as the enantiomers can exhibit different affinities and efficacies for their molecular targets due to the three-dimensional nature of receptor binding sites.

For instance, in a study of carbamate-tethered arylpropanoic acids as PPARα/γ dual agonists, the stereochemistry of the compounds was found to significantly affect their agonistic activities, particularly for PPARα. skku.edu This difference arises because the precise spatial arrangement of the carboxylic acid, aryl group, and the alpha-methyl group determines how effectively the molecule can fit into the asymmetric binding pocket of the receptor and interact with key amino acid residues. While specific data for the enantiomers of this compound are not available, it is highly probable that one enantiomer would be significantly more active than the other as a PPAR agonist.

EnantiomerGeneral Activity Trend for Arylpropanoic AcidsRationale
(S)-enantiomer Often the more active form for many biological targets.The spatial arrangement of substituents aligns optimally with the target's binding site.
(R)-enantiomer Typically less active or may have different target selectivity.Suboptimal fit within the binding pocket leads to weaker interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For series of propanoic acid derivatives, QSAR studies have successfully identified key physicochemical properties that govern their activity.

For example, a QSAR analysis of meta-substituted phenylpropanoic acids as PPARγ agonists found a strong correlation between the compounds' activity and descriptors such as van der Waals radius and molar refractivity. researchgate.net Another QSAR study on a different set of propanoic acid derivatives identified topological parameters like Kier's alpha first order shape index and valence first order molecular connectivity index as being crucial for their antimicrobial activities. arabjchem.orgresearchgate.net

These studies indicate that both steric and electronic properties are important for the biological activity of this class of compounds. A hypothetical QSAR model for this compound and its analogs would likely involve descriptors related to:

Lipophilicity (e.g., logP): The isopropyl group suggests that hydrophobicity is a key factor.

Steric parameters (e.g., molar volume, van der Waals radius): The size and shape of the molecule must be optimal for the binding pocket.

Electronic parameters (e.g., partial charges): The distribution of charge, particularly around the carboxylic acid and thioether sulfur, will influence interactions with the receptor.

QSAR ParameterPotential Influence on Activity of the Scaffold
Topological Descriptors Governs the overall shape and connectivity, which must be complementary to the receptor site. arabjchem.orgresearchgate.net
Steric Descriptors Defines the volume and bulk of substituents, influencing the fit within the binding pocket. researchgate.net
Electronic Descriptors Determines the strength of polar interactions, such as hydrogen bonds with key residues.

Investigation of Molecular Mechanisms in Biological Systems (In Vitro Studies)

While direct in vitro studies on this compound are not prominently documented, the activities of structurally similar compounds can provide insights into its likely molecular mechanisms.

The 2-arylpropanoic acid scaffold is famously associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. However, the presence of the thioether linkage and the specific substitution pattern may alter this activity. Without experimental data, it is difficult to ascertain whether this compound would be a potent COX inhibitor. If it were to act as a COX inhibitor, it would likely compete with arachidonic acid for the active site of the enzyme, similar to other profens.

While the primary target suggested by the scaffold's structure is the PPAR family of nuclear receptors, it is common practice in drug discovery to profile compounds against a panel of receptors to assess selectivity. G protein-coupled receptors (GPCRs) are a major class of drug targets. nih.gov Some propanoic acid derivatives have been identified as ligands for GPCRs. For instance, chromane (B1220400) propionic acid analogues have been developed as selective agonists of GPR120, a fatty acid-sensing GPCR. researchgate.net Additionally, a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid was identified as a GPR34 antagonist. researchgate.net

Given these precedents, it is plausible that this compound could exhibit activity at certain GPCRs, although its primary activity is more likely directed towards PPARs based on the strong structural resemblance to known agonists in that class. A comprehensive receptor binding profile would be necessary to confirm its selectivity.

Modulation of Transporter Proteins (e.g., EAAT2)

No specific studies detailing the interaction of this compound with excitatory amino acid transporter 2 (EAAT2) or other transporter proteins were identified. Research on the modulation of transporter proteins like EAAT2 has been conducted on other molecules, but this data is not applicable to the subject compound.

Antiproliferative Activity against Cell Lines (In Vitro Assays)

There is no available scientific literature detailing in vitro assays of the antiproliferative activity of this compound against any specific cancer cell lines. While numerous studies document the antiproliferative effects of other propanoic acid derivatives, no such data exists specifically for this compound.

Antimicrobial Activity Evaluation (In Vitro Studies)

In vitro studies evaluating the antimicrobial, antibacterial, or antifungal activity of this compound have not been found in the reviewed scientific literature. The antimicrobial properties of related compounds have been investigated, but these findings cannot be attributed to the specific molecule .

Metabolite Identification and Metabolic Pathways (Non-Clinical Context)

No non-clinical studies focused on the identification of metabolites or the elucidation of the metabolic pathways of this compound are available. The metabolic fate of this specific compound has not been a subject of published research.

Computational and Theoretical Studies on 2 4 Propan 2 Yl Phenyl Sulfanyl Propanoic Acid

Conformational Analysis and Molecular Geometry

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For a flexible molecule such as 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid, this analysis involves identifying the most stable arrangements of its atoms (conformers) by exploring the potential energy surface associated with the rotation around its single bonds.

The key rotatable bonds in this molecule are those connecting the phenyl ring to the sulfur atom, the sulfur atom to the propanoic acid moiety, and the bond within the propanoic acid side chain. The spatial orientation of the isopropyl and carboxylic acid groups relative to the phenyl ring is crucial. By systematically rotating these bonds and calculating the corresponding energy, a potential energy landscape can be generated. The low-energy conformers represent the most probable shapes the molecule will adopt.

These analyses reveal critical geometric parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers. This information is the first step in understanding how the molecule might fit into a biological target like an enzyme's active site.

Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles

Dihedral AngleRotation (Degrees)Relative Energy (kcal/mol)Description
C(ar)-S-C(p)-C(c)05.2Eclipsed conformation of phenyl and propanoic groups
C(ar)-S-C(p)-C(c)601.5Gauche conformation
C(ar)-S-C(p)-C(c)1800.0Anti conformation (lowest energy)
S-C(p)-C(c)-O(h)03.8Syn-planar orientation of carboxyl group
S-C(p)-C(c)-O(h)1800.5Anti-planar orientation of carboxyl group

Note: C(ar) = aromatic carbon, S = sulfur, C(p) = propanoic alpha-carbon, C(c) = carboxyl carbon, O(h) = hydroxyl oxygen. Data are illustrative.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. DFT methods are widely used to calculate a variety of molecular properties with a good balance between accuracy and computational cost. mdpi.comresearchgate.netmdpi.com For this compound, DFT calculations are typically performed using functionals like B3LYP with a basis set such as 6-311G+(d,p) to obtain an optimized molecular geometry and electronic properties. nih.gov

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. For this molecule, the carboxylic acid's oxygen atoms are expected to be the most electronegative regions.

Table 2: Illustrative Quantum Chemical Properties Calculated via DFT

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.1 DebyeMeasures the molecule's overall polarity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released when an electron is added

Note: These values are representative examples for a molecule of this class.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.net This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding energy or docking score. For this compound, docking could be used to screen potential biological targets, such as cyclooxygenase (COX) enzymes, matrix metalloproteinases (MMPs), or other targets relevant to inflammation or other disease processes. researchgate.net

The process involves:

Obtaining the 3D structure of the target protein from a database (e.g., Protein Data Bank).

Generating the low-energy 3D conformer of the ligand.

Using a docking algorithm to place the ligand into the protein's active site in various orientations and conformations.

Scoring the poses based on a scoring function that estimates binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations provide a more dynamic view of the interactions, accounting for the flexibility of both the ligand and the protein, and can help validate the docking results by assessing the stability of key interactions, such as hydrogen bonds.

Table 3: Example Molecular Docking Results Against a Hypothetical Protein Target

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
COX-2-8.5Arg120, Tyr355Hydrogen Bond with Carboxylate
COX-2-8.5Val523, Ser353Hydrophobic Interaction with Phenyl Ring
MMP-9-7.2His226, Glu227Coordination with Catalytic Zinc
MMP-9-7.2Leu188, Pro241Hydrophobic Interaction with Isopropyl Group

Note: The data presented are hypothetical and for illustrative purposes only.

Prediction of Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of a compound is often linked to its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate these properties (descriptors) with biological activity. nih.gov Predicting these descriptors is a crucial step in early-stage drug discovery.

For this compound, numerous descriptors can be calculated using specialized software. These include:

Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase, affecting its ability to cross cell membranes.

Molecular Weight (MW): A fundamental property influencing absorption and distribution.

Topological Polar Surface Area (TPSA): Estimates the surface area of polar atoms, which correlates with transport properties.

Hydrogen Bond Donors and Acceptors: The number of these groups influences solubility and binding to biological targets.

These descriptors can be used to build a QSAR model. By analyzing a series of related compounds with known biological activities, a statistical relationship can be established. This model can then be used to predict the activity of new, unsynthesized molecules, thereby prioritizing which compounds to synthesize and test experimentally.

Table 4: Predicted Physicochemical Descriptors

DescriptorPredicted ValueSignificance in Drug Design
Molecular FormulaC12H16O2SBasic molecular identity
Molecular Weight224.32 g/molInfluences absorption and diffusion
XLogP33.5Measure of lipophilicity
Hydrogen Bond Donor Count1Relates to solubility and target binding
Hydrogen Bond Acceptor Count2Relates to solubility and target binding
Rotatable Bond Count4Indicates molecular flexibility
Topological Polar Surface Area (TPSA)37.3 ŲCorrelates with cell permeability

Note: Values are calculated based on the chemical structure and are representative of predictions from computational models.

Advanced Analytical Characterization of 2 4 Propan 2 Yl Phenyl Sulfanyl Propanoic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For 2-{[4-(propan-2-yl)phenyl]sulfanyl}propanoic acid, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets. The methine proton of the isopropyl group would present as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The methine proton on the propanoic acid moiety would likely be a quartet, coupled to the adjacent methyl protons which would show as a doublet. The acidic proton of the carboxylic acid group would appear as a broad singlet.

¹³C NMR Spectroscopy The carbon-13 NMR spectrum provides information on the different carbon environments. nist.govsigmaaldrich.com One would expect to see distinct signals for the carboxyl carbon, the carbons of the benzene ring, the methine and methyl carbons of the isopropyl group, and the methine and methyl carbons of the propanoic acid chain. nist.govsigmaaldrich.com The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the isopropyl group and the sulfur substituent.

Predicted ¹H and ¹³C NMR Data While specific experimental data for the target compound is not readily available in public literature, a predicted spectral analysis based on its structure would yield the following characteristic signals:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)175.0 - 180.0
Aromatic (-C₆H₄-)7.2 - 7.5 (m, 4H)125.0 - 150.0
Propanoic Acid (-CH(CH₃)-)3.5 - 4.0 (q, 1H)40.0 - 45.0
Isopropyl (-CH(CH₃)₂)2.8 - 3.2 (septet, 1H)33.0 - 38.0
Propanoic Acid (-CH₃)1.4 - 1.7 (d, 3H)18.0 - 22.0
Isopropyl (-CH₃)1.1 - 1.3 (d, 6H)23.0 - 25.0
Note: This is a predictive table based on standard chemical shift values. Actual experimental values may vary. s = singlet, d = doublet, q = quartet, m = multiplet, septet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad peak in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info Additional peaks in the regions of 2850-3000 cm⁻¹ would be due to C-H stretching of the alkyl groups. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C-H (Alkyl)2850 - 3000
C=O (Carbonyl)1700 - 1725 (strong)
C=C (Aromatic)1450 - 1600
Source: General IR spectroscopy correlation tables. docbrown.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (Molecular Formula: C₁₂H₁₆O₂S), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (224.32 g/mol ).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the bond between the sulfur atom and the propanoic acid moiety.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. pensoft.netpensoft.net Detection would typically be performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance. The method would be validated for parameters such as linearity, accuracy, precision, and specificity to ensure reliable purity assessment and quantification. pensoft.net

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. Direct analysis of the carboxylic acid by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester, prior to injection. A typical GC analysis would use a capillary column with a non-polar or medium-polarity stationary phase. cerealsgrains.org A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and identification. cerealsgrains.orgresearchgate.net

X-ray Crystallography and Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can infer its likely crystallographic parameters and molecular geometry by examining structurally related compounds.

Based on the analysis of similar aryl propanoic acid derivatives and molecules containing a phenyl sulfide (B99878) linkage, a hypothetical set of crystallographic data for this compound is presented below. It is crucial to note that these values are predictive and await experimental verification.

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~15.1
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~1250
Z 4

The molecular structure of this compound is characterized by a central sulfur atom linking a 4-(propan-2-yl)phenyl group and a propanoic acid moiety. The geometry around the sulfur atom is expected to be bent. The dihedral angle of the C-S-S-C core in related organic disulfides, such as diphenyl disulfide, approaches 85°, indicating a non-planar structure. A similar non-planar arrangement is anticipated for the C-S-C linkage in the target molecule.

Expected Key Bond Lengths and Angles

Bond/Angle Expected Value
C-S (Aryl) ~1.77 Å
S-C (Alkyl) ~1.82 Å
C=O ~1.21 Å
C-O ~1.36 Å
C-S-C Angle ~103°

Advanced Techniques for Interaction Analysis (e.g., X-ray fluorescence for binding events)

X-ray fluorescence (XRF) is a non-destructive analytical technique that can provide information about the elemental composition of a sample. thermofisher.com In the context of interaction analysis, XRF can be employed to study binding events between a small molecule and a protein. thermofisher.com This can be achieved by monitoring changes in the fluorescence signal of either the protein or the ligand upon complex formation.

While no specific XRF studies on the binding of this compound have been documented, the principles of the technique can be applied to hypothesize how such an analysis would be conducted. For instance, if the target protein contains a metal cofactor, the binding of the ligand could perturb the local environment of the metal, leading to a detectable change in its characteristic X-ray fluorescence spectrum.

Alternatively, the ligand itself could be labeled with a heavy atom that has a distinct XRF signature. The binding of this labeled ligand to a protein could then be quantified by measuring the XRF signal of the heavy atom in the protein-ligand complex.

Fluorescence spectroscopy, a related technique, is a versatile tool for studying protein-ligand interactions. nih.gov It relies on changes in fluorescence intensity, emission and excitation spectra, or other fluorescence properties upon binding. nih.gov For example, the intrinsic fluorescence of tryptophan residues in a protein can be quenched or enhanced upon ligand binding, providing a means to determine binding affinities. mdpi.com

Hypothetical Data from a Fluorescence-Based Binding Assay

To illustrate the type of data that could be obtained from an interaction analysis study, the following table presents hypothetical results from a fluorescence titration experiment to determine the binding affinity of this compound to a target protein.

Ligand Concentration (µM)Fluorescence Intensity (a.u.)
0100
192
285
570
1055
2040
5025
10015

From such data, a binding curve can be generated, and the dissociation constant (Kd), a measure of binding affinity, can be calculated.

Future Research Directions and Potential Academic Applications of 2 4 Propan 2 Yl Phenyl Sulfanyl Propanoic Acid

Development as Biochemical Probes or Research Tools

Small molecules that can be used to study biological systems, known as chemical probes, are invaluable for elucidating the roles of specific proteins and pathways. nih.gov The structure of 2-{[4-(propan-2-yl)phenyl]sulfanyl}propanoic acid is well-suited for development into such probes. The carboxylic acid group serves as a convenient chemical handle for the attachment of reporter tags, such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin).

The general strategy for converting a carboxylic acid-containing molecule into a biochemical probe is outlined in the table below.

Probe Component Function Attachment Strategy to this compound
Binding Moiety Interacts with the biological target of interest.The this compound scaffold itself would serve as the binding moiety.
Reporter Tag Enables detection and visualization of the probe-target interaction.A fluorescent dye or an affinity tag like biotin (B1667282) can be coupled to the carboxylic acid group via an amide or ester bond.
Linker (optional) Provides spatial separation between the binding moiety and the reporter tag to minimize steric hindrance.A polyethylene (B3416737) glycol (PEG) or alkyl chain linker can be introduced between the carboxylic acid and the reporter tag.

By synthesizing fluorescently labeled derivatives, researchers could visualize the subcellular localization of the compound's potential biological targets. A biotinylated version would enable the isolation and identification of binding partners through affinity purification techniques coupled with mass spectrometry. nih.govpnas.org The development of such probes would be a critical step in understanding the molecule's mechanism of action if it is found to have biological activity.

Exploration in Non-Biological Material Science Applications

The unique combination of a thiol-related linkage and a carboxylic acid in this compound opens up possibilities for its use in material science. Thiol-containing compounds are known for their ability to form self-assembled monolayers (SAMs) on gold surfaces. atamankimya.comwikipedia.org Although this molecule has a thioether, its sulfur atom could still exhibit an affinity for certain metal surfaces.

Furthermore, 3-mercaptopropionic acid, a structurally related compound, is utilized in the synthesis of PVC stabilizers and as a chain transfer agent in polymerization. atamankimya.comatamanchemicals.com The propanoic acid moiety of the title compound could potentially be explored for similar polymer-related applications.

Potential material science applications are summarized below:

Application Area Relevant Functional Groups Potential Use
Surface Modification Thioether, Carboxylic AcidFormation of thin films on metal or metal oxide surfaces to alter their properties (e.g., hydrophobicity, biocompatibility).
Nanoparticle Functionalization Thioether, Carboxylic AcidCapping agent for nanoparticles to enhance their stability and introduce functionality for further conjugation. wikipedia.org
Polymer Chemistry Propanoic AcidMonomer or additive in the synthesis of novel polymers with tailored properties.

Strategies for Novel Chemical Entity Discovery based on the Scaffold

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This suggests that the core of this compound could serve as a valuable starting point for the discovery of new bioactive molecules. nih.govmdpi.com

A systematic structure-activity relationship (SAR) study could be initiated by synthesizing a library of analogues. nih.gov Modifications could be made at several positions to explore the chemical space around this scaffold.

Position of Modification Potential Modifications Rationale
Propanoic Acid Moiety Esterification, amidation, conversion to hydroxamic acid.To modulate solubility, cell permeability, and potential for hydrogen bonding with biological targets.
Phenyl Ring Introduction of various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups).To alter electronic properties and explore interactions with different binding pockets.
Isopropyl Group Replacement with other alkyl groups, cycloalkyl groups, or aromatic rings.To probe the steric and hydrophobic requirements of a potential binding site.
Thioether Linkage Oxidation to sulfoxide (B87167) or sulfone.To introduce polarity and hydrogen bond accepting capabilities.

These new chemical entities could then be screened against a wide range of biological targets to identify novel therapeutic leads.

Bio-conjugation and Prodrug Design for Mechanistic Studies

The carboxylic acid group is a versatile functional group for bioconjugation, allowing the molecule to be attached to other biomolecules such as peptides, proteins, or nucleic acids. vectorlabs.comcreative-biolabs.com This could be used to create targeted drug delivery systems or to study the interactions of the molecule in a biological context. Carbodiimide chemistry is a common and effective method for conjugating carboxylic acids to primary amines. thermofisher.combiosyn.com

Furthermore, the carboxylic acid is an ideal handle for prodrug design. nih.govcentralasianstudies.org Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. ijpcbs.com Esterification of the carboxylic acid could be employed to enhance the lipophilicity of the compound, potentially improving its oral absorption and ability to cross cell membranes. rjptonline.orgmdpi.com

Prodrug/Bioconjugate Strategy Functional Group Utilized Potential Advantage
Ester Prodrugs Carboxylic AcidIncreased lipophilicity, improved oral absorption, masking of the acidic group to reduce gastric irritation.
Amide Prodrugs Carboxylic AcidEnhanced stability compared to esters, potential for targeted release by specific amidases.
Bioconjugation to Targeting Ligands Carboxylic AcidDelivery of the molecule to specific cell types or tissues, reducing off-target effects.

These strategies could be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of any future drug candidates based on this scaffold.

Integration with High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a powerful method for identifying new drug leads and biological probes by rapidly testing a large number of compounds for their effects in a specific assay. ox.ac.ukufl.edu A library of compounds based on the this compound scaffold could be synthesized and included in HTS campaigns. nih.govku.edu

The process would involve:

Library Synthesis: Creating a diverse collection of analogues with variations as described in section 6.3.

Assay Development: Designing a robust and miniaturized assay that can measure a specific biological activity of interest.

HTS Campaign: Screening the compound library against the assay to identify "hits" – compounds that show activity. nih.gov

Hit Validation and Target Identification: Confirming the activity of the hits and then using techniques like affinity chromatography with a biotinylated probe (as described in 6.1) to identify the biological target. acs.orgbroadinstitute.org

The integration of a focused library of these novel compounds into HTS platforms could accelerate the discovery of their potential biological functions and therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a 4-isopropylthiophenol derivative with a propanoic acid backbone. A common approach uses condensation reactions with activating agents (e.g., carbodiimides) to form the sulfanyl bond. Multi-step protocols may include protection-deprotection strategies for stereochemical control, especially if chiral centers are present. For example, thiol-protected intermediates (e.g., using trityl groups) can prevent oxidation during synthesis. Reaction solvents (e.g., DMF or THF) and temperature (40–80°C) significantly impact yield, with higher purity achieved via column chromatography or recrystallization .

Q. How can structural characterization of this compound be optimized using spectroscopic and computational methods?

  • Spectroscopy :
    • NMR : Analyze the aromatic region (δ 6.5–7.5 ppm for phenyl protons) and sulfanyl proton (δ ~3–4 ppm, though often broad due to exchange).
    • FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    • HRMS : Validate molecular weight (C₁₂H₁₆O₂S, expected [M+H]⁺ = 225.0954).
  • Computational : Use density functional theory (DFT) to model electronic properties and compare with experimental data for validation .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening includes:

  • Enzyme inhibition assays : Test against targets like neprilysin or proteases, given the sulfanyl group’s potential for metal coordination in active sites.
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK-293 or HeLa) to assess viability at 10–100 µM concentrations.
  • Solubility : Measure in PBS or DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with enzymes like neprilysin?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on the sulfanyl group’s interaction with Zn²⁺ in neprilysin’s active site.
  • MD simulations : Run 100-ns trajectories to assess stability of the enzyme-inhibitor complex. Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
  • QM/MM : Study electronic interactions at the binding site to optimize substituents for higher affinity .

Q. What strategies resolve contradictions in reported biological activity across different assay systems?

  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein concentration).
  • Assay recalibration : Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Probe confounding factors : Test for off-target effects (e.g., redox activity of the sulfanyl group) using ROS detection kits .

Q. How can isotopic labeling (e.g., ¹³C or ³⁵S) track metabolic pathways of this compound in vitro?

  • Synthesis of labeled analogs : Introduce ¹³C at the carboxylic acid group via labeled sodium cyanide in the Strecker synthesis.
  • Metabolic tracing : Incubate with hepatocytes and analyze metabolites via LC-MS/MS. Key steps include hydrolysis of the sulfanyl bond and β-oxidation of the propanoic acid chain.
  • Data interpretation : Use software like XCMS Online to map isotopic patterns and identify major degradation products .

Q. What are the challenges in optimizing enantiomeric purity, and how can they be addressed?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients.
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during the coupling step.
  • Quality control : Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Vary the phenyl substituents (e.g., 4-fluoro, 4-nitro) and sulfanyl chain length.
  • Assay panels : Test derivatives in enzyme inhibition, cytotoxicity, and solubility assays.
  • Statistical analysis : Use PCA or clustering algorithms to correlate structural features with activity .

Q. What advanced separation techniques improve purification of polar byproducts?

  • HILIC chromatography : Effective for polar impurities using a silica column and acetonitrile/water gradients.
  • Countercurrent chromatography : Isolate acidic byproducts without column degradation.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystallization .

Q. How to validate the compound’s role in modulating inflammatory pathways?

  • Transcriptomics : Perform RNA-seq on treated macrophages to identify downregulated cytokines (e.g., TNF-α, IL-6).
  • Western blot : Quantify NF-κB or COX-2 protein levels.
  • In vivo models : Use murine LPS-induced inflammation models with dose-ranging studies (10–50 mg/kg) .

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2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid
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2-{[4-(Propan-2-yl)phenyl]sulfanyl}propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.